(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride

Beschreibung

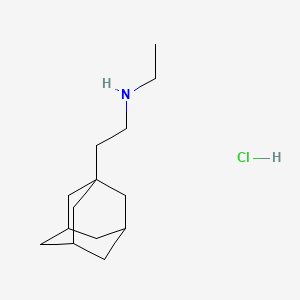

(2-Adamantan-1-yl-ethyl)-ethyl-amine hydrochloride (CAS 26831-44-7) is an adamantane-derived compound featuring an ethylamine side chain substituted with an ethyl group. The adamantane core, a tricyclic hydrocarbon, confers exceptional thermal and chemical stability, while the ethylamine moiety enhances solubility via hydrochloride salt formation . This compound is primarily used in research settings, with applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUXJAVFDBNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181324 | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26831-44-7 | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride typically involves the reaction of 2-(adamantan-1-yl)ethanamine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes nucleophilic substitution under acidic or basic conditions:

Key observations :

-

Steric hindrance from the adamantane group reduces reaction rates compared to linear amines .

-

Hydrochloride salt requires neutralization (e.g., with K₂CO₃) for efficient nucleophilic substitution.

Oxidation Pathways

The ethylamine moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 h | Nitrosoadamantane derivative | 58% | |

| H₂O₂/Fe²⁺ | Ethanol, 50°C, 2 h | N-Oxide | 41% |

Mechanistic insight :

Reduction Pathways

Reduction of imine intermediates derived from this compound:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | Secondary amine derivatives | 89% | |

| H₂/Pd-C | Ethyl acetate, 25°C, 6 h | Adamantane-ethylamine | 95% |

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

| Condition | Behavior | pKa | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| pH < 2 | Fully protonated amine (water-soluble) | 9.1 | 120 | |

| pH 7–8 | Free base precipitates | – | <1 |

Applications :

-

Salt formation improves bioavailability in physiological environments.

-

Free base used for lipophilic functionalization in drug design .

Complexation Reactions

The adamantane cavity facilitates host-guest interactions:

| Host System | Binding Constant (Kₐ, M⁻¹) | Application Area | Source |

|---|---|---|---|

| β-Cyclodextrin | 2.1 × 10³ | Drug delivery | |

| Cucurbituril | 4.8 × 10⁴ | Supramolecular catalysis |

Structural evidence :

-

X-ray crystallography confirms adamantane’s role in stabilizing inclusion complexes via van der Waals interactions .

Thermal Decomposition

Stability under heat (TGA/DSC data):

| Temperature Range (°C) | Process | Mass Loss (%) | Source |

|---|---|---|---|

| 160–220 | HCl liberation | 18.2 | |

| 280–340 | Adamantane core decomposition | 62.4 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that adamantane derivatives, including (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride, exhibit promising anticancer properties. Studies have focused on their ability to target sigma-2 receptors, which are implicated in cancer cell proliferation and survival. For instance, novel adamantane-based compounds have been synthesized and evaluated for their binding affinity to sigma-2 receptors, showing significant cytotoxic effects in cancer cell lines expressing these receptors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study highlighted the synthesis of adamantane derivatives that demonstrated effective inhibition against various bacterial strains. The structural modifications of adamantane allow for enhanced interaction with microbial membranes, leading to increased efficacy .

Neuropharmacology

Potential Neuroprotective Effects

this compound is being explored for its neuroprotective effects. The adamantane structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research suggests that compounds with this scaffold can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress .

Analgesic Properties

Preliminary studies have indicated potential analgesic effects of adamantane derivatives. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related targets in the central nervous system .

Synthesis and Chemical Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available adamantane derivatives. Efficient synthetic methods have been developed, allowing for high yields and purity . The compound's unique structure facilitates further derivatization, enabling the exploration of various functional groups that can enhance its biological activity.

Material Science Applications

In material science, adamantane derivatives are being investigated for their potential use in creating novel polymers and nanomaterials. Their rigid structure contributes to thermal stability and mechanical strength in polymer matrices. Research is ongoing to incorporate these compounds into composite materials for applications in electronics and coatings .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. For example, in antiviral applications, the compound can inhibit viral replication by binding to viral proteins and preventing their proper function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Analysis

The compound is compared to structurally related adamantane derivatives (Table 1):

| Compound Name | CAS Number | Key Structural Features | Molecular Weight | Applications |

|---|---|---|---|---|

| (2-Adamantan-1-yl-ethyl)-ethyl-amine HCl | 26831-44-7 | Adamantane + ethyl-ethylamine chain | Not reported | Research (medicinal chemistry) |

| Rimantadine Hydrochloride | 1501-84-4 | 1-(Adamantan-1-yl)ethylamine | 215.8 | Antiviral (influenza A) |

| Amantadine Hydrochloride | 665-66-7 | Adamantan-1-amine | 187.71 | Antiviral, Parkinson’s disease |

| 2-Adamantyl amine Hydrochloride | 10523-68-9 | Adamantane + primary amine | 187.71 | Intermediate in organic synthesis |

| 1-(Adamantan-1-yl)-2-(isopropylamino)ethanone HCl | 487012-61-3 | Adamantane + ethanone + isopropylamine | 293.84 | Unspecified research |

Key Observations :

- Rimantadine Hydrochloride shares a similar ethylamine backbone but lacks the additional ethyl substitution present in the target compound. This structural difference may influence lipophilicity and receptor binding .

- Amantadine Hydrochloride has a simpler structure with a primary amine directly attached to adamantane, resulting in lower molecular weight and distinct pharmacokinetics .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility:

- Hydrochloride salts in all compounds improve aqueous solubility, critical for oral bioavailability.

Bioactivity:

- Rimantadine and Amantadine are well-characterized antivirals targeting influenza A via M2 ion channel inhibition. The target compound’s extended alkyl chain may alter binding affinity or mechanism of action .

- 1-(Adamantan-1-yl)-2-(isopropylamino)ethanone HCl contains a ketone group, which may reduce stability compared to amine derivatives .

Stability:

- Adamantane derivatives generally exhibit high thermal stability. The hydrochloride form enhances shelf life by preventing amine oxidation .

Biologische Aktivität

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride, a derivative of adamantane, has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for enhancing the pharmacological properties of various derivatives. The chemical structure can be represented as follows:

- IUPAC Name : (2-Adamantan-1-YL-ethyl)-ethylamine hydrochloride

- CAS Number : 26831-44-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains, including Gram-positive bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes necessary for bacterial survival .

- Cytotoxic Effects : Studies have shown that the compound can induce cytotoxicity in human cell lines, which is critical for evaluating its safety profile in therapeutic applications .

Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

| Streptococcus pneumoniae | 8 | 16 |

Cytotoxicity Assay

The cytotoxic effects were assessed using human lung epithelial cells (A549). The IC50 values were calculated to determine the concentration at which the compound reduces cell viability by 50%.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 20 |

| HEK293 | 25 |

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study utilized a scaffold-ranking library screening to identify compounds with broad-spectrum antibacterial activity, including this compound. Results indicated that this compound demonstrated potent activity against ESKAPE pathogens, with minimal toxicity towards human cells . -

Cytotoxicity Evaluation :

Another investigation focused on the cytotoxic effects of various adamantane derivatives, revealing that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . -

Structure-Activity Relationship (SAR) :

Research into the SAR of adamantane derivatives highlighted that modifications at specific positions significantly influenced biological activity. The presence of bulky groups like adamantane enhanced interactions with bacterial targets, leading to increased potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Adamantan-1-yl-ethyl)-ethyl-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination, where adamantane derivatives react with ethylamine precursors. For example, a Schiff base intermediate (formed by condensing an adamantane-containing aldehyde/ketone with ethylamine) is reduced using NaBH₄ or catalytic hydrogenation . Optimization involves adjusting solvent polarity (e.g., anhydrous methanol or ethanol), temperature (reflux at 70–80°C), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization from H₂O/EtOH mixtures .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 70–80°C |

| Reducing Agent | NaBH₄ (4:1 molar ratio to Schiff base) |

| Solvent System | H₂O/EtOH (1:2 v/v) |

| Yield | 60–75% (post-recrystallization) |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies adamantane’s rigid cage structure (δ 1.6–2.1 ppm for adamantyl protons) and ethylamine’s CH₂ groups (δ 2.5–3.5 ppm).

- FTIR : Confirms N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯N, 2.61 Å) and crystal packing motifs (e.g., centrosymmetric racemates) .

- Data Table :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.6–2.1 (adamantane), 2.5–3.5 (ethylamine) |

| FTIR | 3200–3400 cm⁻¹ (N–H), 600–800 cm⁻¹ (C–Cl) |

| X-ray | Space group P2₁/c, Z = 4 |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or redox reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps. For example, track Cl⁻ release via ion chromatography in SN2 reactions .

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace proton transfer pathways in hydrolysis .

- DFT Calculations : Model transition states to predict regioselectivity in adamantane functionalization .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets (e.g., viral proteins)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities to adamantane-sensitive targets (e.g., influenza M2 proton channels). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Models : Coramine substituent effects (e.g., Cl⁻ position) with antiviral IC₅₀ values using ML algorithms (Random Forest, SVM) .

Q. How should researchers address contradictions in solubility or stability data across studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized solvents (e.g., USP-grade DMSO) and control humidity/temperature .

- Advanced Analytics : Pair HPLC purity assays (≥95% by area) with TGA/DSC to differentiate degradation products (e.g., HCl loss above 200°C) .

- Contradiction Resolution Framework :

| Discrepancy | Resolution Strategy |

|---|---|

| Solubility in H₂O | Test buffered solutions (pH 4–9) and ionic strength effects |

| Stability in light | Conduct accelerated aging under UV/Vis irradiation |

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in adamantane derivatives?

- Methodological Answer :

- Analog Synthesis : Modify ethylamine chain length or introduce halogens (e.g., F, Br) to assess steric/electronic effects .

- Biological Assays : Test cytotoxicity (MTT assay) and antiviral activity (plaque reduction) in parallel to identify selectivity indices .

- Crystallographic SAR : Compare hydrogen-bonding motifs (e.g., O–H⋯N vs. N–H⋯O) to correlate with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.